Sanglifehrin D is a member of the sanglifehrin family, which consists of immunosuppressive macrocyclic natural products. These compounds are characterized by their unique spirocyclic lactam structures and have garnered interest due to their potential therapeutic applications, particularly in immunosuppression. Sanglifehrin D is notable for its ability to inhibit cyclophilin proteins, which play crucial roles in various cellular processes, including protein folding and immune response modulation.
Sanglifehrin D is derived from the fermentation of certain strains of Streptomyces bacteria, particularly Streptomyces hygroscopicus. This class of compounds has been isolated from natural sources and synthesized in laboratories for further study and application.
Sanglifehrin D falls under the category of macrocyclic lactones and is classified as a cyclophilin inhibitor. It shares structural similarities with other members of the sanglifehrin family, such as Sanglifehrin A and B, but exhibits distinct biological properties.
The synthesis of Sanglifehrin D can be approached through several methods, including total synthesis and semi-synthesis from natural precursors. A notable method involves the use of ring-closing metathesis to form the macrocyclic core structure. Convergent synthesis strategies are often employed to assemble complex fragments efficiently.
Sanglifehrin D features a complex molecular structure characterized by:
The molecular formula for Sanglifehrin D is C₃₁H₄₉N₃O₇, with a molecular weight of approximately 563 g/mol. The compound's stereochemistry plays a significant role in its interaction with biological targets.
Sanglifehrin D participates in several chemical reactions, primarily involving its interactions with cyclophilin proteins. Key reactions include:
The binding affinity of Sanglifehrin D for cyclophilins can be quantified using assays such as surface plasmon resonance or fluorescence polarization, providing insights into its mechanism of action.
Sanglifehrin D exerts its immunosuppressive effects primarily through inhibition of cyclophilin proteins, particularly cyclophilin A and B. The process involves:
Studies have demonstrated that Sanglifehrin D effectively reduces collagen synthesis in fibroblasts by targeting cyclophilin B, indicating its potential in treating fibrotic diseases .
Relevant data includes melting point ranges and spectral data (NMR, MS) that confirm structural integrity during synthesis and storage.
Sanglifehrin D has several scientific uses, notably in:
Sanglifehrin D (SfD) was first isolated alongside congeners A–C from Streptomyces sp. A92-308110 (later reclassified as Streptomyces flaveolus) using activity-guided purification targeting cyclophilin-binding compounds. Initial fermentation involved complex media containing glucose, amino acids, and yeast extract, but yields were low (5–8 mg/L) due to Maillard reactions during sterilization, cellular autolysis in late-stage fermentation, and high production costs [1] [4].
Innovative fermentation strategies optimized SfD production:
Purification employed cycloheximide-affinity chromatography and HPLC, guided by cyclophilin-A (CypA) binding assays. SfD was isolated as a minor component from ethyl acetate extracts, with structural confirmation via NMR and high-resolution MS [1] [6].
Table 1: Key Improvements in SfD Fermentation
Parameter | Initial Approach | Optimized Strategy |
---|---|---|
Carbon Source | Glucose | Maltose (15–19 g/L) |
Nitrogen Source | Yeast extract | Biological nitrogen (12–16 g/L) |
Temperature Control | Constant 27°C | Gradient (26°C → 24°C → 23°C) |
Oxygen Management | Uncontrolled | Dissolved oxygen >60% (51–80h) |
Yield | 5–8 mg/L | >10 mg/L |
The SfD-producing strain A92-308110 was originally classified as Streptomyces sp. based on morphological traits (aerial mycelium formation, spiral spore chains) and chemotaxonomy (LL-diaminopimelic acid in cell wall) [1] [6]. Genomic re-evaluation resolved taxonomic ambiguities:
Phylogenetic trees constructed from dapb1 (dipeptidyl aminopeptidase BI) gene sequences provided superior resolution compared to 16S rRNA, robustly differentiating S. flaveolus from related species like S. albus and S. griseus [7].
Sanglifehrins A–D share a 22-membered macrocyclic scaffold but differ in C-35 and C-53 modifications. SfD contains a C-35/C-36 cis-double bond (like SfB) and a C-15/C-53 hemiketal (like SfC), making it a hybrid congener [6] [9]. Key structural and functional comparisons:
Table 2: Structural and Bioactive Properties of Sanglifehrins A–D
Compound | C-35 Modification | C-53 Modification | CypA Binding (Kd, nM) | Immunosuppressive Activity (IC50, MLR*) |
---|---|---|---|---|
SfA | -OH | Ketone | 1.2 | 0.14 μM |
SfB | cis-Δ35,36 | Ketone | 1.5 | 0.18 μM |
SfC | -OH | Hemiketal | 8.3 | >1 μM |
SfD | cis-Δ35,36 | Hemiketal | 9.0 | >1 μM |
*Mixed Lymphocyte Reaction
Bioactivity correlations:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7